molecular formula C17H20BrNO2 B425084 3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid

3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B425084
M. Wt: 350.2g/mol
InChI Key: BNEFDHHEPLXRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound with a complex structure that includes a bromophenyl group, an isobutyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring through a cyclization reaction, followed by the introduction of the bromophenyl and isobutyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or alkyl groups.

Scientific Research Applications

3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrrole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)propionic acid: This compound shares the bromophenyl group but lacks the pyrrole ring and isobutyl group.

    5-(4-Bromophenyl)isoxazole-3-propionic acid: Similar in structure but contains an isoxazole ring instead of a pyrrole ring.

    3-(3-Bromophenyl)propionic acid: Similar but with the bromine atom in a different position on the phenyl ring.

Uniqueness

3-[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both the pyrrole ring and the isobutyl group, which confer distinct chemical and biological properties. These structural features enable specific interactions with molecular targets that are not possible with simpler analogs.

Properties

Molecular Formula

C17H20BrNO2

Molecular Weight

350.2g/mol

IUPAC Name

3-[5-(4-bromophenyl)-1-(2-methylpropyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C17H20BrNO2/c1-12(2)11-19-15(8-10-17(20)21)7-9-16(19)13-3-5-14(18)6-4-13/h3-7,9,12H,8,10-11H2,1-2H3,(H,20,21)

InChI Key

BNEFDHHEPLXRHJ-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O

Canonical SMILES

CC(C)CN1C(=CC=C1C2=CC=C(C=C2)Br)CCC(=O)O

Origin of Product

United States

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